Fmoc-D-Hse(2-Propynyl)-OH
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Overview
Description
Fmoc-D-Hse(2-Propynyl)-OH: is a derivative of homoserine, a non-proteinogenic amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group. The 2-propynyl group is attached to the side chain, adding unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Hse(2-Propynyl)-OH typically involves several steps:
Protection of the amino group: The amino group of homoserine is protected using the Fmoc group. This is usually done by reacting homoserine with Fmoc-Cl in the presence of a base like sodium carbonate.
Introduction of the 2-propynyl group: The hydroxyl group on the side chain of homoserine is converted to a leaving group (e.g., tosylate), which is then displaced by a propynyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Hse(2-Propynyl)-OH: can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.
Substitution: The propynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide).
Substitution: Nucleophiles like amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amino compound, while substitution reactions yield various derivatives.
Scientific Research Applications
Fmoc-D-Hse(2-Propynyl)-OH: has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Bioconjugation: Utilized in the conjugation of biomolecules for various biochemical assays.
Mechanism of Action
The mechanism of action of Fmoc-D-Hse(2-Propynyl)-OH depends on its application. In peptide synthesis, it acts as a protected amino acid, allowing for the stepwise construction of peptides. In medicinal chemistry, its mechanism would depend on the specific target and pathway it interacts with.
Comparison with Similar Compounds
Fmoc-D-Hse(2-Propynyl)-OH: can be compared with other Fmoc-protected amino acids:
Fmoc-Lys(Boc)-OH: Another protected amino acid used in peptide synthesis.
Fmoc-Ser(tBu)-OH: Similar in that it has a protected side chain hydroxyl group.
Fmoc-Cys(Trt)-OH: Contains a protected thiol group.
Uniqueness: : The presence of the 2-propynyl group in This compound adds unique reactivity, making it useful for specific chemical modifications and reactions.
Conclusion
This compound: is a versatile compound with significant applications in peptide synthesis, medicinal chemistry, and bioconjugation. Its unique chemical structure allows for various reactions and modifications, making it a valuable tool in scientific research.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-prop-2-ynoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-2-12-27-13-11-20(21(24)25)23-22(26)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h1,3-10,19-20H,11-14H2,(H,23,26)(H,24,25)/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRQDVUKNQBBW-HXUWFJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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